molecular formula C9H12N2O2 B12307959 2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde

2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde

Cat. No.: B12307959
M. Wt: 180.20 g/mol
InChI Key: RUTFIYQYMWCDQV-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde is a versatile heterocyclic building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a 1-methyl-1H-pyrazole moiety, a privileged scaffold in drug discovery known for its widespread presence in bioactive molecules . The molecular architecture, which integrates a pyrazole ring with an oxolane (tetrahydrofuran) carbaldehyde, makes it a valuable intermediate for constructing more complex, drug-like structures. Its primary research application is as a key precursor in the synthesis of novel heterocyclic compounds, particularly through multicomponent reactions or by serving as a backbone for molecular diversity-oriented synthesis . For instance, the aldehyde functional group is highly reactive, enabling condensation with hydrazines or other nucleophiles to generate novel pyrazole-annelated heterocycles, such as pyrazolines, which are of significant interest in developing new therapeutic agents . Researchers can leverage this compound to develop novel small molecules targeting a range of diseases, with potential applications in anticancer and anti-inflammatory agent development, following trends in similar coumarin and pyrazole-based research . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)oxolane-3-carbaldehyde

InChI

InChI=1S/C9H12N2O2/c1-11-5-8(4-10-11)9-7(6-12)2-3-13-9/h4-7,9H,2-3H2,1H3

InChI Key

RUTFIYQYMWCDQV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2C(CCO2)C=O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling (Source):

  • Oxolane-3-carbaldehyde Boronic Ester : Synthesized via borylation of a halogenated oxolane precursor.
  • Coupling with 1-Methylpyrazole-4-boronic Acid :
    • Catalyst : PdCl₂(dppf) (0.2 equiv.).
    • Base : K₂CO₃.
    • Solvent : 1,4-Dioxane/H₂O (4:1), 100°C, 12 h.
    • Yield : ~80–85% (extrapolated from Source).

Advantages : High functional group tolerance.
Limitations : Cost of palladium catalysts and boronic acid precursors.

Reductive Amination and Subsequent Oxidation

A multi-step approach involving reductive amination followed by oxidation has been explored for related analogs (Source,).

Protocol:

  • Reductive Amination :
    • React 1-methylpyrazole-4-amine with a keto-aldehyde precursor.
    • Reducing Agent : NaBH₃CN, methanol, RT.
  • Oxidation :
    • Use IBX or MnO₂ to convert the secondary alcohol to the aldehyde.

Reaction Conditions :

  • Oxidizing Agent : IBX (1.5 equiv.), DMSO, 0°C to RT.
  • Yield : ~70–75% (estimated from Source).

Advantages : Flexibility in precursor design.
Limitations : Multi-step synthesis reduces overall efficiency.

Grignard Exchange and Carbonylation

A patent (Source) describes Grignard reagent-based methods for carboxylation, which could be adapted for aldehyde synthesis.

Adapted Protocol:

  • Grignard Formation :
    • React 4-halo-1-methylpyrazole with isopropyl magnesium chloride.
  • Carbonylation :
    • Introduce CO₂ to form the carboxylic acid, followed by reduction to the aldehyde.

Reaction Conditions :

  • Temperature : -78°C (Grignard), 0°C (CO₂ addition).
  • Yield : ~60–65% (extrapolated from Source).

Advantages : Scalable for industrial applications.
Limitations : Sensitive to moisture and requires low temperatures.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Purity (%) Complexity
Alcohol Oxidation IBX, DMSO 85–90 >99 Low
Cyclization pTSA, THF 70–75 95–98 Moderate
Suzuki Coupling PdCl₂(dppf), K₂CO₃ 80–85 >99 High
Reductive Amination NaBH₃CN, IBX 70–75 90–95 Moderate
Grignard Carbonylation iPrMgCl, CO₂ 60–65 85–90 High

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol. The compound features a pyrazole ring, which is known for its biological activity, making it a candidate for medicinal chemistry.

Pharmaceutical Applications

1. Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. Research has shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

2. Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Investigations into related compounds have demonstrated their ability to reduce inflammation in animal models, indicating that this compound may possess similar properties . This could lead to its use in treating inflammatory diseases.

3. Drug Development
The unique structure of this compound allows it to serve as a scaffold for drug development. Researchers are exploring its potential as a lead compound for synthesizing new drugs targeting specific biological pathways involved in diseases such as cancer and diabetes .

Cosmetic Applications

1. Skin Care Formulations
The compound's properties make it suitable for incorporation into cosmetic formulations, particularly in skin care products. Its potential moisturizing and soothing effects can enhance the efficacy of topical formulations .

2. Stability and Safety Testing
Before launching new cosmetic products containing this compound, rigorous testing is required to ensure safety and stability under various conditions. Studies have shown that formulations containing similar pyrazole derivatives maintain stability over time, which is crucial for consumer safety .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the effects of pyrazole derivatives on bacterial growthFound significant inhibition against E. coli and S. aureus strains
Anti-inflammatory ResearchExplored the effects of pyrazole compounds in vivoDemonstrated reduced inflammation markers in treated animals
Cosmetic Formulation StudyDeveloped skin care products using pyrazole derivativesShowed improved moisture retention and skin soothing properties

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with pyrazole cores and varying substituents (Table 1). Key structural differences influence physicochemical properties and reactivity.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Features
2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde Pyrazole, oxolane, aldehyde ~208.23 Oxolane enhances solubility in polar solvents; aldehyde enables nucleophilic reactions .
1-Methyl-1H-pyrazole-4-carbaldehyde (CAS: 400877-05-6) Pyrazole, aldehyde ~124.12 Lacks oxolane; lower molecular weight and reduced solubility in polar media .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole, sulfanyl, CF₃, aldehyde ~354.78 Sulfanyl and CF₃ groups increase lipophilicity; steric hindrance reduces aldehyde reactivity .
(1-Methyl-1H-pyrazol-3-yl)methanol (CAS: 25222-43-9) Pyrazole, hydroxyl ~112.13 Hydroxyl group limits reactivity compared to aldehyde; higher hydrogen-bonding capacity .

Crystallographic Insights

Crystal structures of related compounds (e.g., ’s 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) reveal bond angles and dihedral angles critical for molecular conformation. For instance, the C4—S1 bond length (1.81 Å) and S1—C6—C11 angle (104.5°) indicate significant steric interactions, which may hinder packing efficiency compared to the target compound’s oxolane ring . Refinement tools like SHELXL () enable precise determination of such parameters, aiding in property prediction .

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde is a chemical compound featuring a unique structure that includes a pyrazole ring and an oxolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. The presence of an aldehyde functional group enhances its reactivity, making it a candidate for various therapeutic applications.

Chemical Structure

The molecular formula of this compound is C10_{10}H12_{12}N2_{2}O, characterized by the following structural components:

  • Pyrazole Ring : A five-membered nitrogen-containing heterocycle.
  • Oxolane Moiety : A tetrahydrofuran structure contributing to the compound's unique properties.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. These compounds can disrupt cell membranes, leading to cell death through mechanisms such as leakage of intracellular components. For instance, studies have shown that related compounds demonstrated effective antibacterial activity against virulent phytopathogenic bacteria with EC50_{50} values significantly lower than those of standard bactericides .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds with similar structural features have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory processes. In vitro studies suggest that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory efficacy while minimizing toxicity to healthy cells .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. Similar pyrazole derivatives have exhibited cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with significant inhibition percentages . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis.

Case Studies and Research Findings

StudyFindings
Study 1 A series of pyrazole derivatives were synthesized and evaluated for antibacterial activity against Xanthomonas species, with some showing EC50_{50} values as low as 5.44 μg/mL .
Study 2 Investigations into anti-inflammatory activities revealed that certain derivatives inhibited TNF-alpha release in vitro, suggesting potential for treating autoimmune diseases .
Study 3 Cytotoxicity assays demonstrated that modifications on the N1 position of the pyrazole ring could lead to significant antiproliferative effects on cancer cells while sparing normal fibroblasts .

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